molecular formula C12H10ClNO4S2 B1430587 3-[[(4-Chlorophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid CAS No. 1638612-62-0

3-[[(4-Chlorophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid

Cat. No.: B1430587
CAS No.: 1638612-62-0
M. Wt: 331.8 g/mol
InChI Key: PBCNQCUOYPOQIP-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid is a thiophene-based compound featuring a 4-chlorophenyl sulfonyl group, a methyl-substituted amino moiety, and a carboxylic acid group at the 2-position of the thiophene ring. Its molecular formula is C₁₂H₁₀ClNO₄S₂, with a molecular weight of 331.80 g/mol and a purity exceeding 90% . The compound’s structural uniqueness lies in the methylated sulfonamide group, which distinguishes it from simpler sulfonamide derivatives.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCNQCUOYPOQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the thiophene derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the sulfonamide nitrogen using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The thiophene ring provides additional binding interactions through π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Noted) Reference
3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid (Target) C₁₂H₁₀ClNO₄S₂ 331.80 Methylamino sulfonyl, 4-ClPh, COOH Not explicitly stated (assumed similar)
3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic acid C₁₁H₈ClNO₄S₂ 317.76 Amino sulfonyl, 4-ClPh, COOH AmpC β-lactamase inhibitor (Ki 26 µM)
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid C₁₃H₉ClNO₂S₂ 309.80 4-ClPh, CN, SCH₃, COOH Not explicitly stated
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid C₁₁H₈ClNO₂S 253.70 Amino, 4-ClPh, COOH Potential antibacterial/anticancer
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 4-ClPhCH₂SO₂, CO-NH-4-ClPh Not explicitly stated
3-Chloro-4-(isopropylsulphonyl)-5-(methylthio)-thiophene-2-carboxylic acid C₉H₁₂ClNO₄S₃ 329.84 Cl, iPrSO₂, SCH₃, COOH Not explicitly stated
Key Observations:
  • Methylation Impact : The target compound’s methyl group on the sulfonamide nitrogen (vs. the unmethylated analog in ) may enhance metabolic stability or alter steric interactions in enzyme binding.
  • Functional Group Diversity: Carboxamide vs. Cyano and Methylthio Groups: The cyano (CN) and methylthio (SCH₃) substituents in introduce electron-withdrawing effects and hydrophobicity, which could influence binding to hydrophobic enzyme pockets. Chloro and Isopropylsulfonyl Groups: The chloro and bulky isopropylsulfonyl groups in may sterically hinder interactions but improve selectivity for specific targets.
Enzyme Inhibition
  • AmpC β-Lactamase Inhibition : The unmethylated analog () exhibits competitive inhibition of AmpC β-lactamase (Ki = 26 µM), a critical target for overcoming antibiotic resistance. The methyl group in the target compound could either enhance or reduce this activity depending on steric compatibility with the enzyme’s active site.
Anticancer and Antibacterial Activity
  • Heterocyclic Modifications : Compounds with fused heterocycles (e.g., pyrrolo-triazolo-pyrimidine in ) show enhanced anticancer activity compared to simpler thiophene derivatives. This suggests that the target compound’s activity could be improved by introducing such moieties.
  • Substituent Effects : Antibacterial activity in correlates with sulfonamide groups and electron-withdrawing substituents (e.g., Cl, CN), which are present in the target compound and its analogs.

Biological Activity

3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H12ClNO3S\text{C}_{12}\text{H}_{12}\text{ClN}\text{O}_3\text{S}

Key Features:

  • Sulfonamide Group: The presence of a sulfonamide functional group is significant for its biological activity.
  • Chlorophenyl Moiety: The 4-chlorophenyl group may enhance its interaction with biological targets.

Research indicates that compounds similar to 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition: Many sulfonamide derivatives act as inhibitors of specific enzymes, disrupting metabolic pathways.
  • Cell Cycle Interference: Compounds in this class have been shown to affect cell cycle progression, particularly in cancer cells.
  • Antimicrobial Activity: Some studies suggest potential antimicrobial properties against various pathogens.

Biological Activity Data

Activity IC50 Value (µM) Cell Line/Target Reference
Anticancer14.31HeLa
Antimicrobial50E. coli
Enzyme Inhibition (e.g., ALA)25Liver microsomes

Case Study 1: Anticancer Properties

A study investigated the anticancer activity of various thiophene derivatives, including our compound. It was found that at concentrations around 14.31 µM, the compound exhibited significant cytotoxic effects against HeLa cells, leading to increased apoptosis and cell cycle arrest.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, it was demonstrated that the compound could inhibit delta-aminolevulinic acid (ALA) synthetase activity in liver microsomes, suggesting a potential mechanism for its biological effects related to heme synthesis and metabolism .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). The sulfonyl and methylamino groups will show distinct chemical shifts in NMR: sulfonyl protons typically appear downfield (δ ~7.5–8.5 ppm for aromatic protons), while methylamino groups resonate near δ 3.0–3.5 ppm. HRMS should match the molecular formula C₁₂H₁₁ClNO₄S₂ (exact mass: 348.98 g/mol). Cross-reference with CAS registry data (if available) and compare with structurally similar thiophene derivatives .

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer : The synthesis typically involves sulfonylation of a thiophene precursor. For example:

React 3-amino-thiophene-2-carboxylic acid with 4-chlorophenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine).

Methylate the amino group using methyl iodide or dimethyl sulfate.
Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting reaction time (12–24 hrs) and temperature (60–80°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

  • Perform dose-response curves across multiple models (e.g., cancer cell lines vs. primary cells).
  • Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity.
  • Reference structural analogs (e.g., methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate) to identify critical functional groups influencing activity .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Salt formation : React the carboxylic acid group with sodium bicarbonate to form a water-soluble sodium salt.
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance bioavailability.
  • Prodrug approach : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with subsequent hydrolysis in vivo .

Q. How can computational methods guide the design of derivatives with improved target binding?

  • Methodological Answer :

Perform molecular docking (e.g., AutoDock Vina) to model interactions between the sulfonyl group and target proteins (e.g., kinases).

Use QSAR (quantitative structure-activity relationship) models to predict substitutions at the 4-chlorophenyl or methylamino positions that enhance affinity.

Validate predictions with synthesis and SPR (surface plasmon resonance) binding assays .

Contradictions and Mitigation Strategies

  • Reported Toxicity Variability : Differences in cytotoxicity (IC₅₀) across studies may stem from impurity levels. Mitigate by purifying via preparative HPLC (>98% purity) and characterizing intermediates rigorously .
  • Divergent Reaction Yields : Optimize sulfonylation step by using anhydrous conditions and fresh sulfonyl chloride to prevent hydrolysis side reactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(4-Chlorophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid
Reactant of Route 2
3-[[(4-Chlorophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid

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